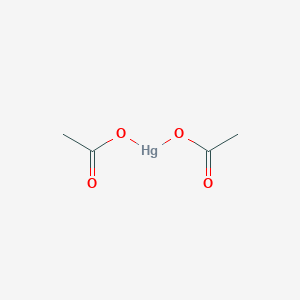

diacetyloxymercury

Description

Properties

IUPAC Name |

diacetyloxymercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMYZIKAHFEUFJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Hg]OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6HgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600-27-7 | |

| Record name | Acetic acid, mercury(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies for Diacetyloxymercury and Organomercury Compounds

Classical Preparative Routes to Diacetyloxymercury

The synthesis of this compound can be achieved through straightforward and well-documented chemical reactions. These methods provide reliable pathways to this important reagent from basic mercury compounds or elemental mercury itself.

Synthesis from Mercury(II) Oxide and Acetic Acid

A primary and widely utilized method for producing this compound involves the reaction of mercury(II) oxide (HgO) with acetic acid (CH₃COOH). wikipedia.orgnih.gov This acid-base reaction yields mercury(II) acetate (B1210297) and water as the sole byproduct, ensuring a clean conversion. wikipedia.orgyoutube.com The reaction is typically performed by heating the reactants to facilitate the dissolution of the solid mercury oxide and drive the reaction to completion. youtube.com

The balanced chemical equation for this synthesis is: HgO + 2CH₃COOH → Hg(O₂CCH₃)₂ + H₂O wikipedia.org

This method is favored for its simplicity and the high purity of the resulting product, which can often be isolated by crystallization after the reaction mixture is concentrated. youtube.com

Formation from Elemental Mercury and Peroxyacetic Acid

An alternative route involves the direct oxidation of elemental mercury (Hg) using a potent oxidizing agent. Research has shown that hydroperoxides, particularly peracids, are effective in oxidizing elemental mercury. researchgate.net Peroxyacetic acid (CH₃CO₃H) can oxidize mercury to both its mercurous (Hg₂²⁺) and mercuric (Hg²⁺) oxidation states. researchgate.net This process represents a direct conversion from the element to a mercury salt, although it may produce a mixture of oxidation states depending on the reaction conditions.

Generation of Organomercury Derivatives from Unsaturated Organic Precursors

This compound is a cornerstone reagent for generating organomercury compounds from organic molecules containing carbon-carbon double or triple bonds. wikipedia.orgspectrumchemical.com This process, known as mercuration, involves the addition of a mercury species and a nucleophile across the unsaturated bond.

One of the most common applications is the oxymercuration of alkenes. nucleos.com In this reaction, an alkene is treated with this compound in the presence of a nucleophilic solvent like water or an alcohol. For instance, the reaction of methyl acrylate (B77674) with mercuric acetate in methanol (B129727) results in the formation of an α-mercuri ester. wikipedia.orgwikipedia.orgchemeurope.com The Hg²⁺ center binds to the alkene, activating it for nucleophilic attack by the solvent. wikipedia.orgwikipedia.org

Table 1: Examples of Oxymercuration Reactions

| Unsaturated Precursor | Nucleophile/Solvent | Product Type | Reference |

|---|---|---|---|

| Alkene (general) | Water / Alcohol | Hydroxy- or alkoxy-organomercurial | wikipedia.org |

| Methyl Acrylate | Methanol | α-Mercuri ester | wikipedia.org |

Similarly, alkynes undergo mercuration, often with the incorporation of the solvent, to yield vinylmercury derivatives. wikipedia.org The reaction of acetylenic alcohols with a catalytic amount of mercury(II) acetate in acetic acid, for example, produces α-acetoxy ketones. niu.edu Electron-rich aromatic compounds also undergo mercuration when treated with this compound, a reaction first reported by Otto Dimroth. nucleos.comwikipedia.org For example, phenol (B47542) reacts to place a mercury acetate group onto the aromatic ring. wikipedia.org

Alkylation Strategies for Organomercury Compounds

Once organomercury compounds are formed, they can be further modified through alkylation, a process that forms new carbon-carbon bonds. These strategies often involve the conversion of the initial organomercurial, such as an organomercury acetate, into a more reactive organomercury halide, which can then be alkylated. The acetate group can be readily displaced by a halide, such as chloride, by treatment with a salt like NaCl. wikipedia.org

Utilizing Grignard Reagents and Organolithium Compounds

A general and powerful method for the alkylation of mercury(II) salts involves the use of highly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). nucleos.comwikipedia.orgchemeurope.com These reagents readily transfer an alkyl or aryl group to the mercury center, displacing a halide. For example, the reaction of mercury(II) chloride with two equivalents of a Grignard reagent, like ethylmagnesium bromide or phenylmagnesium bromide, produces the corresponding diorganomercury compound (diethylmercury or diphenylmercury, respectively). nucleos.comchemeurope.com Organolithium compounds function similarly due to their high reactivity and strong nucleophilicity. fiveable.me

Reaction Scheme for Alkylation with Grignard Reagents: HgCl₂ + 2 R-MgBr → R₂Hg + 2 MgBrCl wikipedia.org

This transmetalation approach is a fundamental strategy for creating a wide variety of symmetric diorganomercury compounds. chemeurope.comthieme-connect.de

Reactions with Diazonium Salts in the Presence of Transition Metals

Aryl groups can be attached to mercury through reactions involving aryldiazonium salts (ArN₂⁺X⁻). In what is known as the Nesmeyanov diazo method, the thermal decomposition of double salts formed between aryldiazonium halides and mercury halides leads to the synthesis of organomercury compounds. acs.org

Furthermore, Hg(II) compounds can be arylated by treating them with diazonium salts in the presence of a transition metal catalyst, typically copper powder. wikipedia.orgchemeurope.com This reaction facilitates the formation of an aryl radical from the diazonium salt, which then reacts with the mercury salt. wiley-vch.de This method has been successfully used to prepare compounds such as 2-chloromercuri-naphthalene. chemeurope.com The use of transition metals like palladium has also been explored in related catalytic arylation reactions. acs.org

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (Mercury(II) acetate) | 15339 |

| Mercury(II) oxide | 30856 |

| Acetic acid | 176 |

| Water | 962 |

| Elemental Mercury | 23931 |

| Peroxyacetic acid | 6585 |

| Methyl acrylate | 7833 |

| Methanol | 887 |

| Phenol | 996 |

| Sodium chloride | 5234 |

| Mercury(II) chloride | 24085 |

| Ethylmagnesium bromide | 8847 |

| Phenylmagnesium bromide | 8852 |

| Diethylmercury | 11504 |

| Diphenylmercury | 11507 |

| 2-Chloromercuri-naphthalene | 77488 |

| Allyl alcohol | 7858 |

Directed Mercuration Reactions

Directed mercuration reactions utilize the electrophilic nature of the mercury(II) ion to achieve the substitution of a hydrogen atom with a mercury-containing moiety. This process is particularly effective for substrates that are electron-rich or possess directing groups that can coordinate with the mercury species.

Electrophilic Aromatic Mercuration of Electron-Rich Arenes

The mercuration of aromatic rings is a classic example of electrophilic aromatic substitution. nih.gov Electron-rich arenes, such as phenols and anilines, readily react with this compound. wikipedia.org The reaction with phenol, for instance, results in the substitution of a hydrogen atom on the aromatic ring with an acetoxymercury group (-HgOAc). wikipedia.org This reaction typically proceeds under milder conditions compared to the mercuration of unactivated aromatic hydrocarbons. nih.gov

The general mechanism involves the attack of the electron-rich aromatic ring on the mercury(II) species, leading to the formation of a Wheland intermediate, a resonance-stabilized carbocation. acs.org Subsequent deprotonation restores the aromaticity of the ring, yielding the arylmercury product. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. For instance, electron-donating groups direct the incoming mercury electrophile to the ortho and para positions. acs.org

| Reactant | Reagent | Product | Reference |

| Phenol | Hg(O₂CCH₃)₂ | C₆H₄(OH)HgO₂CCH₃ | wikipedia.org |

| Anisole | TT•+ | Aryl sulfonium (B1226848) salts | acs.org |

| Benzene (B151609) | Alcoholic mercuric acetate | Phenylmercuric acetate | aakash.ac.in |

Direct Mercuration of Nucleic Acid Bases (e.g., Cytosine, Uracil (B121893) C5-Positions)

This compound is a valuable reagent for the direct and selective mercuration of certain nucleic acid bases. nih.gov Specifically, the C5 positions of cytosine and uracil are susceptible to electrophilic attack by mercuric acetate. nih.govnih.govttu.ee This reaction proceeds under relatively mild conditions, typically by heating in buffered aqueous solutions. nih.gov

The mercuration of cytosine and uracil nucleotides has been extensively studied, with analyses confirming the formation of a covalent bond between the mercury atom and the C5 carbon of the pyrimidine (B1678525) ring. nih.gov This selectivity arises because the C5 position is activated towards electrophilic substitution. Purine (B94841) bases, such as adenine (B156593) and guanine, are generally unreactive under these conditions. nih.gov The reaction is also applicable to polynucleotides, allowing for the introduction of mercury atoms into DNA and RNA strands. nih.gov In DNA, only cytosine residues are modified, while both cytosine and uracil are mercurated in RNA. nih.gov

| Nucleobase | Reagent | Product | Key Findings | Reference |

| Cytosine | Mercuric acetate | 5-Mercuricytosine derivatives | C5 position is selectively mercurated. | nih.gov |

| Uracil | Mercuric acetate | 5-Mercuriuracil derivatives | C5 position is selectively mercurated. | nih.gov |

| Polynucleotides | Mercuric acetate | Mercurated polynucleotides | Cytosine in DNA and cytosine/uracil in RNA are modified. | nih.gov |

Mechanistic Aspects of Regioselectivity in Mercuration Processes

The regioselectivity observed in mercuration reactions is a consequence of both electronic and steric factors. In the electrophilic aromatic substitution of arenes, the distribution of ortho, meta, and para isomers is dictated by the electronic properties of the substituents already present on the ring. acs.org Electron-donating groups activate the ortho and para positions by stabilizing the positive charge in the corresponding Wheland intermediate through resonance. acs.org

In the case of alkenes, the oxymercuration reaction, which involves the addition of a mercury species and a nucleophile across a double bond, typically follows Markovnikov's rule. wikipedia.org This regioselectivity is explained by the formation of a cyclic mercurinium ion intermediate. masterorganicchemistry.comechemi.com The subsequent attack by the nucleophile (e.g., water) occurs at the more substituted carbon atom, which bears a greater partial positive charge in the transition state. wikipedia.orgechemi.com This preference is due to the better stabilization of the positive charge at the more substituted position. wikipedia.org

For the mercuration of nucleic acid bases, the high regioselectivity for the C5 position of pyrimidines like cytosine and uracil is attributed to the electronic nature of the heterocyclic ring. ttu.ee The C5 carbon is part of a double bond and is activated for electrophilic attack. The reaction mechanism is considered to be an electrophilic substitution on the pyrimidine ring. ttu.ee The inertness of purine bases under similar conditions highlights the specific electronic requirements for this reaction to occur. nih.gov

Chemical Reactivity and Reaction Mechanisms of Diacetyloxymercury

Electrophilic Addition Reactions

Diacetyloxymercury is a key reagent for the electrophilic addition to alkenes and alkynes, proceeding through mechanisms that control both the regiochemistry and stereochemistry of the products.

Oxymercuration of Alkenes: Regio- and Stereoselective Pathways

The reaction of an alkene with this compound in an aqueous solvent mixture, such as tetrahydrofuran (B95107) (THF)/water, is known as oxymercuration. nih.govnih.gov This reaction is the first part of a two-step sequence called oxymercuration-demercuration, which transforms an alkene into an alcohol. nih.gov The process is highly regioselective and stereoselective, reliably producing the product predicted by Markovnikov's rule without the carbocation rearrangements that can plague other hydration methods. nih.govnih.gov

Formation and Reactivity of Mercurinium Ion Intermediates

The mechanism of oxymercuration begins with the electrophilic attack of the positively charged mercury species on the electron-rich pi bond of the alkene. nih.gov This interaction does not form a simple carbocation but instead results in a three-membered ring intermediate called a mercurinium ion. nih.govnih.govnih.gov In this bridged ion, the mercury atom is bonded to both carbons of the original double bond. The formation of this mercurinium ion is crucial as it prevents the skeletal rearrangements that are common with open carbocation intermediates. nih.govnih.gov Although more stable than a carbocation, the mercurinium ion is a high-energy, reactive intermediate. nih.govnih.gov

Nucleophilic Ring Opening by Water and Other Nucleophiles (e.g., Alkoxides, Azides)

The strained, positively charged mercurinium ion is highly susceptible to nucleophilic attack. nih.gov A nucleophile present in the solvent will open the ring in a process analogous to an SN2 reaction. nih.gov

Water: In an aqueous solution, a water molecule acts as the nucleophile, attacking one of the carbons of the mercurinium ion to form a protonated organomercury alcohol. nih.gov Subsequent deprotonation by a solvent molecule yields the neutral organomercury alcohol.

Alkoxides: If the reaction is carried out in an alcohol solvent, the alcohol molecule acts as the nucleophile, leading to the formation of an ether after deprotonation. nih.govamericanelements.com This variation is sometimes referred to as alkoxymercuration.

Azides: The use of reagents like sodium azide (B81097) in the reaction medium allows the azide ion (N₃⁻) to act as the nucleophile, resulting in the formation of an azido-mercury compound. macsenlab.com

Anti-Addition Stereochemistry and Markovnikov Regiochemistry

The oxymercuration reaction exhibits well-defined stereochemistry and regiochemistry:

Anti-Addition: The nucleophile attacks the carbon of the mercurinium ion from the side opposite to the mercury bridge. nih.govnih.gov This "back-side attack" results in the two new groups (the nucleophile and the mercury-containing group) being added to opposite faces of the original double bond, a stereochemical outcome known as anti-addition. nih.govnih.gov

Markovnikov Regiochemistry: The nucleophile preferentially attacks the more substituted carbon of the mercurinium ion. nih.govnih.gov This is because the positive charge in the intermediate, while shared, is better stabilized on the more substituted carbon, giving it more carbocation-like character. nih.govnih.gov The addition of the hydroxyl group (from water) to the more substituted carbon and the hydrogen (in the subsequent demercuration step) to the less substituted carbon follows Markovnikov's rule. nih.govnih.gov

| Alkene Substrate | Nucleophile | Major Product Feature | Stereochemistry | Regiochemistry |

| Propene | Water | 2-Propanol (after demercuration) | Anti-addition | Markovnikov |

| 1-Butene | Methanol (B129727) | 2-Methoxybutane (after demercuration) | Anti-addition | Markovnikov |

| Cyclohexene | Water | trans-2-Mercuri-cyclohexanol | Anti-addition | N/A (symmetrical) |

Mercuration of Internal Alkynes and Solvent Incorporation

This compound, or more commonly a combination of mercuric sulfate (B86663) and sulfuric acid, is used to catalyze the hydration of alkynes. fishersci.cafishersci.no For an internal alkyne, the reaction proceeds with the incorporation of a solvent molecule, typically water. The mercury ion acts as an electrophile, adding to the alkyne to form a vinylic carbocation intermediate, which is attacked by water. fishersci.no This initially produces an enol, an unstable intermediate with a hydroxyl group attached to a double-bonded carbon. fishersci.no The enol rapidly tautomerizes to its more stable constitutional isomer, a ketone. fishersci.cafishersci.no If the internal alkyne is unsymmetrical, the reaction can lead to a mixture of two different ketone products, as the initial addition of the nucleophile can occur at either of the two carbons of the triple bond. fishersci.ca

This compound as an Oxidizing Agent and Catalyst

Beyond its well-known role in oxymercuration, this compound functions more broadly as both an oxidizing agent and a source for catalytic species.

An oxidizing agent is a substance that accepts electrons in a redox reaction, thereby oxidizing another substance. In the oxymercuration of an alkene to an alcohol, the alkene is oxidized. The reaction involves the addition of oxygen to the carbon framework, which constitutes an oxidation of the substrate.

A catalyst is a substance that increases the rate of a chemical reaction without being consumed in the process. nih.govindiamart.comnih.gov It achieves this by providing an alternative reaction pathway with a lower activation energy. nih.govscribd.com In the hydration of alkynes, the mercury(II) ion derived from its salt acts as a catalyst. fishersci.no It participates in the formation of the intermediate but is regenerated at the end of the reaction cycle, allowing a small amount to facilitate the conversion of a large amount of starting material. fishersci.no

Conversion of Alkenes to Epoxides

The conversion of alkenes to epoxides is a significant transformation in organic synthesis, providing a route to versatile intermediates. One method for achieving this transformation involves the use of this compound in a multi-step process. While not a direct epoxidation agent itself, this compound facilitates the formation of a halohydrin, which can then be converted to an epoxide.

Halohydrin Formation: Alkenes react with a halogen (like bromine or chlorine) in the presence of water to form a halohydrin.

Epoxide Formation: The resulting halohydrin is then treated with a base. This leads to an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the halogen, displacing it and forming the epoxide ring.

The reaction with this compound is a variation of the oxymercuration reaction. In this context, the reaction of an alkene with mercuric acetate (B1210297) in the presence of a halogen and water leads to the formation of a halo-substituted organomercury intermediate. Subsequent treatment of this intermediate can lead to the formation of various functional groups, and under basic conditions, cyclization to an epoxide can be achieved.

| Reactant | Reagents | Product |

| Alkene | 1. Hg(OAc)₂, H₂O, X₂ (X=Cl, Br) 2. Base | Epoxide |

It is important to contrast this with direct epoxidation methods, such as the use of peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). Peroxy acids deliver an oxygen atom to the alkene in a single, concerted step, resulting in the syn-addition of the oxygen atom across the double bond.

Desulfurization Reactions

Desulfurization reactions are crucial in various industrial processes, particularly in the refining of fossil fuels to remove sulfur-containing compounds. While this compound is not a primary reagent for large-scale industrial desulfurization, its reactivity with sulfur compounds illustrates fundamental principles of organomercury chemistry.

The high affinity of mercury for sulfur is a key factor in these reactions. This compound can react with various organosulfur compounds, leading to the cleavage of carbon-sulfur bonds. This reactivity stems from the soft-soft interaction between the mercury(II) ion (a soft Lewis acid) and the sulfur atom (a soft Lewis base).

A general representation of this type of reaction is the interaction of a thiol (R-SH) with this compound, which results in the formation of a mercury-sulfur bond. This can be the basis for removing sulfur from a molecule.

In a broader context, desulfurization can be achieved through various methods, including hydrodesulfurization (HDS) in industrial settings and biocatalytic desulfurization using microorganisms. The latter involves enzymatic pathways that can cleave C-S bonds in heterocyclic sulfur compounds like dibenzothiophene.

The reactions involving this compound in this context are more of academic and synthetic interest rather than for bulk industrial application. They highlight the utility of mercury compounds in specific transformations involving sulfur-containing functional groups.

Deprotection of Thiol Moieties in Organic Substrates

The protection of functional groups is a cornerstone of modern organic synthesis, allowing for selective reactions on complex molecules. Thiols (R-SH) are particularly susceptible to oxidation and other side reactions, necessitating the use of protecting groups. This compound can be employed in the deprotection of certain thiol protecting groups.

The general strategy involves the use of a protecting group that can be cleaved under specific conditions. Thioacetals and thioketals, for example, are common protecting groups for carbonyl compounds, but they also represent a protected form of a dithiol. The high affinity of mercury(II) for sulfur makes this compound an effective reagent for the cleavage of these thioacetals and thioketals, thereby regenerating the carbonyl group and liberating the thiol.

The mechanism involves the coordination of the mercury ion to the sulfur atoms of the thioacetal. This coordination weakens the carbon-sulfur bonds, making them susceptible to hydrolysis. In the presence of water, the thioacetal is cleaved to regenerate the carbonyl compound, and the mercury captures the sulfur as a stable mercury-sulfur adduct.

| Protected Group | Reagent | Deprotected Group |

| Thioacetal/Thioketal | Hg(OAc)₂, H₂O | Carbonyl (Aldehyde/Ketone) |

This method is particularly useful when

Organomercury Compound Transformations

Cleavage of Mercury-Carbon Bonds via Halogenation

Organomercury compounds, which can be readily synthesized using this compound, are susceptible to cleavage of the mercury-carbon (Hg-C) bond by halogens. This reaction, known as halogenodemercuration, is a useful method for the synthesis of organic halides. The process is an electrophilic substitution where the halogen acts as the electrophile, attacking the carbon atom of the Hg-C bond.

The general mechanism involves the formation of a cyclic intermediate with the halogen, followed by the departure of the mercury salt. The reactivity of the halogens follows the order I₂ > Br₂ > Cl₂. This reaction is stereospecific, typically proceeding with retention of configuration at the carbon atom.

Reaction Scheme: R-Hg-X + Y₂ → R-Y + HgXY (where R = organic group, X = acetate, Y = halogen)

This transformation is particularly valuable for introducing a halogen atom into a specific position of an organic molecule that was initially established through a mercuration reaction.

Palladium-Catalyzed Cross-Coupling Reactions Involving Organomercurials

This compound is a key starting material for the preparation of organomercurials, which can then participate in palladium-catalyzed cross-coupling reactions. This two-step sequence provides a powerful method for the formation of carbon-carbon bonds. macsenlab.comindiamart.com

First, an organomercury compound is synthesized via an oxymercuration or mercuration reaction of an unsaturated organic precursor with this compound. macsenlab.comcureffi.orgvedantu.comechemi.com For example, alkenes and arenes can be readily mercurated.

Oxymercuration of an alkene: R-CH=CH₂ + Hg(OAc)₂ + H₂O → R-CH(OH)-CH₂-HgOAc + HOAc

In the second step, the resulting organomercurial undergoes a transmetalation reaction with a palladium(0) catalyst. The organic group is transferred from mercury to palladium, forming an organopalladium intermediate. This intermediate then participates in the catalytic cycle of the cross-coupling reaction (e.g., Suzuki, Heck, Stille coupling) to form the desired product. wikipedia.org

The general catalytic cycle for a cross-coupling reaction involving an organomercurial (R-Hg-X) and an organic halide (R'-Y) is as follows:

Oxidative Addition: Pd(0) + R'-Y → R'-Pd(II)-Y

Transmetalation: R'-Pd(II)-Y + R-Hg-X → R'-Pd(II)-R + Y-Hg-X

Reductive Elimination: R'-Pd(II)-R → R-R' + Pd(0)

This methodology allows for the coupling of a wide range of organic fragments that might be difficult to couple using other methods.

Carbonylation of Lactones under Mercury(II)-Reagent and Palladium Catalysis

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carbonyl compounds, including lactones. In some instances, particularly in older literature, mercury(II) reagents like this compound have been employed in conjunction with palladium catalysts. The role of the mercury(II) species is to facilitate a transmetalation step, similar to its function in cross-coupling reactions.

While modern carbonylation methods often bypass the need for stoichiometric mercury reagents, the underlying principle remains relevant to understanding the historical development and potential of these reactions. The general approach would involve the formation of an organomercury intermediate, which then transfers its organic group to a palladium center. Subsequent carbon monoxide insertion into the palladium-carbon bond and reductive elimination would lead to the formation of the carbonylated product. For the synthesis of lactones, this would typically involve an intramolecular reaction where the substrate contains a hydroxyl group that can trap the acyl-palladium intermediate.

Formation and Reactivity of Carbene Precursors (e.g., Phenyl(trichloromethyl)mercury)

This compound can serve as a starting material for the synthesis of important carbene precursors, such as phenyl(trichloromethyl)mercury. Although the direct reaction is not typical, a two-step synthesis is feasible.

First, benzene (B151609) can be mercurated with this compound (mercuric acetate) to produce phenylmercuric acetate. This can then be converted to phenylmercuric chloride upon treatment with a chloride source. fishersci.atwikipedia.org

Step 1: Mercuration of Benzene C₆H₆ + Hg(OAc)₂ → C₆H₅HgOAc + HOAc C₆H₅HgOAc + NaCl → C₆H₅HgCl + NaOAc

In the second step, phenylmercuric chloride is reacted with a source of dichlorocarbene (B158193), such as from the reaction of sodium trichloroacetate, to yield phenyl(trichloromethyl)mercury. wikipedia.org

Step 2: Formation of Phenyl(trichloromethyl)mercury C₆H₅HgCl + NaO₂CCCl₃ → C₆H₅HgCCl₃ + NaCl + CO₂ wikipedia.org

Phenyl(trichloromethyl)mercury is a stable, crystalline solid that serves as an excellent reagent for the transfer of dichlorocarbene (:CCl₂) to alkenes, leading to the formation of dichlorocyclopropanes. wikipedia.org The reaction proceeds via the thermal or base-induced elimination of phenylmercuric chloride.

Reactivity of Phenyl(trichloromethyl)mercury: C₆H₅HgCCl₃ → C₆H₅HgCl + :CCl₂

Selectivity in Nucleobase Modification

Differential Reactivity of Nucleobase Analogues with Multiple Electron-Rich Sites

This compound (mercuric acetate) is known to react with nucleobases and their analogues, a process known as mercuration. This reaction is an electrophilic substitution that typically occurs at electron-rich positions of the heterocyclic bases. nih.gov The sites of mercuration depend on the structure of the nucleobase and the reaction conditions.

For standard pyrimidine (B1678525) bases like cytosine and uracil (B121893), mercuration with mercuric acetate occurs readily at the C5 position. nih.govacs.org In the case of purine (B94841) bases, which are generally less reactive towards electrophilic substitution under these conditions, mercuration can occur at the C8 position, though often requires more forcing conditions or the use of more reactive mercury reagents. nih.gov

The presence of multiple electron-rich sites in nucleobase analogues can lead to differential reactivity. The regioselectivity of mercuration is influenced by the electronic and steric properties of the substituents on the nucleobase analogue. For instance, in studies with 1,3-dimethyluracil, mercuration occurs at the C5 position. acs.org For specifically designed nucleobase analogues, mercuration can be directed to a particular site. For example, a 2-trifluoromethylaniline C-nucleoside was designed to be selectively mercurated at the C6 position of the aniline (B41778) ring upon treatment with mercuric acetate. acs.org

This differential reactivity allows for the site-specific introduction of a mercury atom, which can then be used for further functionalization or as a heavy-atom label for structural studies.

Chemo- and Thiophilicity in Complex Systems

Mercury(II) compounds, including this compound, exhibit a strong affinity for sulfur-containing functional groups, a property known as thiophilicity. macsenlab.comthieme-connect.com This high affinity is due to the soft Lewis acidic nature of Hg(II), which interacts favorably with the soft Lewis basicity of sulfur.

In complex systems containing multiple functional groups, this compound will preferentially react with thiols. This chemoselectivity has been utilized in various applications, such as the selective extraction of volatile thiols from complex mixtures like wine, using organomercurial reagents. mdpi.com The reaction of this compound with thiols leads to the formation of stable mercury-sulfur bonds. nih.govnih.gov For example, fluorescein (B123965) mercuric acetate has been used as a probe for studying thiol-containing proteins. nih.gov

This pronounced thiophilicity means that in a biological context, mercury compounds are likely to target cysteine residues in proteins and other sulfur-containing biomolecules. This interaction is a key aspect of their biological activity and toxicity. The reaction with thiols is often rapid and quantitative. nih.gov This high thiophilicity can be exploited for the selective modification or detection of sulfur-containing molecules in complex environments. thieme-connect.com

Thio-Substituted Furan (B31954) Synthesis facilitated by Mercuric Thiophilicity

The synthesis of substituted furans can be efficiently achieved through reactions mediated by this compound, which leverages the strong affinity of mercury(II) for sulfur. thieme-connect.comresearchgate.net This methodology is particularly effective for the preparation of tetrasubstituted furans from precursors such as propargylic dithioacetals. researchgate.net

The general mechanism involves the reaction of a thio-substituted starting material, for instance, a homopropargyl or allenyl thiolate, with this compound. thieme-connect.comresearchgate.net The high thiophilicity of the mercuric species facilitates the elimination of the sulfur moiety, which in turn promotes a cyclization reaction to form the furan ring. thieme-connect.com

A well-documented example is the annulation of thio-substituted homopropargylic alcohols. The process begins with the treatment of a propargylic dithioacetal with a strong base like n-butyllithium (nBuLi), followed by the addition of an aldehyde to generate a thio-substituted homopropargylic alcohol. This intermediate then undergoes annulation in the presence of two equivalents of this compound. This step results in the formation of a mercurio-substituted furan. researchgate.net The mercury substituent can subsequently be replaced, for example, by iodine, to yield a versatile iodofuran derivative, which can be used in further cross-coupling reactions to introduce a variety of substituents. researchgate.net

Table 1: this compound-Mediated Furan Synthesis

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| Homopropargyl or Allenyl Thiolate | This compound | Tetrasubstituted Furan | thieme-connect.com |

The reaction is believed to proceed through an initial coordination of the mercury(II) species to the sulfur atom of the thioether substituent on the homopropargylic alcohol. This is followed by a mercury-mediated annulation process that leads to the formation of the furan ring with concomitant desulfurization. researchgate.netacs.org

Acetolysis of Anomeric Thio Groups in Thiosugar Analogue Synthesis

In the field of carbohydrate chemistry, particularly in the synthesis of thiosugar analogues, this compound plays a crucial role in the cleavage of anomeric thio groups. thieme-connect.comresearchgate.net Thio-containing sugars, or thiosugars, often utilize a thio group, such as a benzyl-protected thiol, at the anomeric position. This group can be effectively removed and replaced by an acetate group in a process known as acetolysis, which is frequently mediated by this compound. thieme-connect.com

This reaction is widely employed in the preparation of thionucleoside analogues. thieme-connect.comresearchgate.net The process involves treating the anomeric thio-sugar with this compound in glacial acetic acid. The reaction proceeds with good to nearly quantitative yields. thieme-connect.com For instance, ethyl tetra-O-acetyl-1-thioglycosides of various sugars, including α/β-D-glucopyranose and β-D-galactopyranose, react with this compound in acetic acid to yield the corresponding β-D-glycopyranose pentaacetate. researchgate.net

The mechanism of this reaction is predicated on the high thiophilicity of the mercury(II) ion. The this compound activates the anomeric thio group by forming a mercury-sulfur bond. This facilitates the departure of the thio-substituent as a mercury-thiolate complex. The resulting oxocarbenium ion intermediate is then attacked by an acetate ion from the acetic acid solvent, leading to the formation of the anomeric acetate. The use of mercury salts was, in fact, the basis for the first reported method of thioglycoside activation. umsl.edu

Table 2: Acetolysis of Anomeric Thio Groups with this compound

| Substrate | Reagent System | Product | Key Feature | Reference |

|---|---|---|---|---|

| Anomeric Benzyl-protected Thiosugar | This compound, Glacial Acetic Acid | Anomeric Acetate | Widely used for thionucleoside analogues | thieme-connect.comresearchgate.net |

| Ethyl tetra-O-acetyl-1-thioglycosides | This compound, Acetic Acid | β-D-Glycopyranose Pentaacetate | Efficient conversion to the pentaacetate | researchgate.net |

The acetolysis reaction is a critical step in the manipulation of thiosugars, allowing for the strategic removal of a stable anomeric thio-protecting group to introduce an acetate, which can then serve as a leaving group for subsequent glycosylation reactions.

Spectroscopic Characterization Methodologies for Diacetyloxymercury and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the analysis of diacetyloxymercury derivatives, offering precise information about the atomic-level structure in solution.

Proton (¹H) NMR Spectroscopic Analysis for Chemical Environment Probing

Proton NMR (¹H NMR) is instrumental in defining the environment of hydrogen atoms within a molecule. For this compound, the protons of the acetate (B1210297) methyl groups are of primary interest. In complexes derived from mercuric acetate, such as those with tertiary phosphine (B1218219) ligands, the chemical shift of the acetate methyl protons provides evidence of coordination. Upon complexation, a downfield shift of the acetate methyl signal is generally observed, indicating a change in the electronic environment around the protons.

For example, in a study of mercuric acetate complexes with various phosphines, the acetate methyl resonance shifted upon coordination, with the magnitude of the shift depending on the nature of the phosphine ligand. Furthermore, variable-temperature ¹H NMR studies can reveal dynamic processes such as ligand exchange in solution.

In organomercurial derivatives, the coupling between mercury isotopes (specifically ¹⁹⁹Hg) and protons can provide further structural information. For instance, in (2-Methoxy-2-methylpropyl)mercury(II) acetate, distinct couplings between ¹⁹⁹Hg and the various protons are observed.

Table 1: ¹H NMR Data for (2-Methoxy-2-methylpropyl)mercury(II) acetate

| Proton | Chemical Shift (δ) | ¹⁹⁹Hg-¹H Coupling Constant (J) in Hz |

|---|---|---|

| CH₂ | 2.21 | 215 |

| C(CH₃)₂ | 1.29 | 20.8 |

| OCH₃ | 3.21 | - |

| AcO-CH₃ | 1.96 | - |

Carbon-13 (¹³C) NMR Spectroscopic Elucidation of Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. In this compound, two primary carbon signals are expected: one for the methyl carbon and one for the carboxyl carbon of the acetate groups. The chemical shifts of these carbons are sensitive to the coordination environment of the mercury center.

A significant application of ¹³C NMR is in the characterization of mercurinium ions, which can be formed from the reaction of mercuric acetate with alkenes. In the norbornylenemercurinium ion, the vinylic carbons appear at δ 151.47, while the C1 and C4 bridgehead carbons resonate at δ 47.39. pnas.org Crucially, coupling between the ¹⁹⁹Hg isotope and the carbon nuclei provides invaluable structural data. pnas.org For the norbornylenemercurinium ion, these coupling constants reveal the extent of the interaction between the mercury atom and different parts of the carbon framework. pnas.org

Table 2: ¹³C NMR Data for the Norbornylenemercurinium Ion at -70°C

| Carbon | Chemical Shift (δ) | ¹⁹⁹Hg-¹³C Coupling Constant (J) in Hz |

|---|---|---|

| C2, C3 (vinylic) | 151.47 | 240 |

| C1, C4 | 47.39 | 120 |

| C5, C6 | 21.31 | 260 |

| C7 | 48.55 | 75 |

Data sourced from a study on alkenemercurinium ions. pnas.org

Advanced NMR Techniques for Molecular Interaction Analysis

Beyond standard 1D NMR, advanced techniques are employed to study more complex molecular interactions and dynamics.

¹⁹⁹Hg NMR Spectroscopy : As a spin-½ nucleus, ¹⁹⁹Hg is amenable to NMR studies and offers a direct probe into the electronic environment of the mercury center. huji.ac.ilresearchgate.net The chemical shift of ¹⁹⁹Hg is highly sensitive to the nature of the ligands coordinated to it. nih.gov For example, in the study of mercurinium ions, temperature-dependent ¹⁹⁹Hg NMR spectra, in conjunction with ¹³C NMR, provide evidence for equilibrating systems involving rapid hydride and Wagner-Meerwein shifts. pnas.org This demonstrates the power of ¹⁹⁹Hg NMR in analyzing dynamic processes. pnas.org

Variable-Temperature (VT) NMR : VT NMR experiments, using ¹H, ¹³C, or other nuclei, are crucial for studying dynamic equilibria, such as ligand exchange. researchgate.net For mercuric acetate-phosphine complexes, VT ¹H and ³¹P NMR measurements have been used to confirm the existence of ligand exchange equilibria in solution.

2D NMR Spectroscopy : Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within complex this compound derivatives.

COSY would confirm proton-proton couplings within ligands.

HSQC would correlate directly bonded proton and carbon atoms, aiding in the assignment of both spectra.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the complete molecular structure and understanding the spatial relationships between different functional groups.

These advanced methods are indispensable for a comprehensive understanding of the structure and reactivity of this compound and its derivatives in solution. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of molecules. It is particularly effective for identifying functional groups and determining the coordination mode of the acetate ligands in this compound compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. researchgate.nethoriba.com For this compound and its derivatives, the most diagnostic infrared absorptions are those of the acetate's carboxylate group (COO). researchgate.net The positions of the asymmetric (ν₈ or νₐₛ(COO)) and symmetric (ν₃ or νₛ(COO)) stretching frequencies are sensitive to the manner in which the acetate ligand binds to the mercury atom (e.g., unidentate, bidentate, or bridging).

In complexes of mercuric acetate with tertiary phosphines, the asymmetric stretching (ν₈) is typically observed in the 1575-1605 cm⁻¹ region, while the symmetric stretch (ν₃) appears around 1300 cm⁻¹. The separation between these two frequencies (Δν) is often used to infer the coordination mode of the acetate group. The presence of multiple, inequivalent acetate groups in a complex can lead to the appearance of several distinct peaks in the carboxylate stretching region. researchgate.net

Table 3: Characteristic Infrared Frequencies for this compound and its Complexes

| Vibration | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| ν₈ or νₐₛ(COO) | 1575 - 1605 | Asymmetric COO Stretch |

| ν₃ or νₛ(COO) | ~1300 | Symmetric COO Stretch |

| ν(Hg-O) | 274 (in pure Hg(OAc)₂) | Mercury-Oxygen Stretch |

Data compiled from studies on mercuric acetate complexes. researchgate.net

The NIST Chemistry WebBook and other spectral databases provide reference spectra for pure mercuric acetate, showing characteristic absorptions for the carboxylate group. nist.gov

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Signatures

FT-Raman spectroscopy provides complementary information to FT-IR. horiba.comtum.de While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. tum.de Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric mercury-oxygen stretch, ν(Hg-O), is a key feature in the Raman spectrum. In pure, solid this compound, this vibration gives rise to a strong band at 274 cm⁻¹. In complexes, such as those with phosphine ligands, this band is still observed and can be assigned in the range of 164-223 cm⁻¹. The ability to directly observe the Hg-O bond vibration makes Raman spectroscopy a powerful tool for studying the primary coordination sphere of the mercury atom.

Table 4: Key FT-Raman Signature for this compound

| Vibration | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(Hg-O) | 274 | Symmetric Mercury-Oxygen Stretch |

Frequency for pure, solid this compound.

Surface-Enhanced Raman Scattering (SERS) for Surface-Adsorbed Species

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metallic surfaces, typically made of gold or silver. horiba.com The enhancement, which can be as high as 10¹⁰ to 10¹¹, allows for the detection of even single molecules. wikipedia.org This amplification arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal surface and a chemical enhancement involving charge-transfer between the molecule and the metal. wikipedia.orgclinmedjournals.org

While direct SERS studies on this compound are not extensively documented in the reviewed literature, the technique is widely applied for the detection and analysis of other organomercurials and mercury species. dntb.gov.uaacs.org The methodology involves adsorbing the target analyte onto a SERS-active substrate, which can be either colloidal nanoparticles or solid-state structures. clinmedjournals.orgnih.gov For this compound, this would involve preparing a solution of the compound and introducing it to a SERS substrate. The affinity of mercury for metals like gold and silver would likely facilitate the necessary adsorption for analysis. nih.gov

The resulting SERS spectrum would provide a vibrational fingerprint of the this compound molecule, with specific peaks corresponding to the vibrational modes of its constituent bonds, such as the Hg-O and C=O bonds. The high sensitivity of SERS makes it a promising tool for studying trace amounts of this compound, investigating its interaction with surfaces, and monitoring surface-mediated reactions. nih.govrsc.orgrsc.org

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption or emission of electromagnetic radiation in the ultraviolet and visible regions.

UV-Vis absorption spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy ground state to a higher-energy excited state. shu.ac.uk In organic molecules, the most common transitions involve the excitation of n (non-bonding) or π (pi) electrons to an antibonding π* orbital (n → π* and π → π* transitions). shu.ac.uk

For this compound, (CH₃COO)₂Hg, the presence of carbonyl groups (C=O) within the acetate ligands provides the chromophores necessary for UV absorption. These groups contain both π electrons and non-bonding (n) electrons on the oxygen atoms. Consequently, the UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to n → π* and π → π* transitions. shu.ac.uk The n → π* transitions are typically of lower intensity compared to the π → π* transitions. shu.ac.uk

Studies on related organomercury compounds confirm that electronic transitions are observable in the UV-Vis range. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent's polarity and pH. wikipedia.orgphywe.com Analysis of the UV-Vis spectrum allows for the identification of chromophoric groups and can be used to quantify the concentration of the compound in a solution according to the Beer-Lambert Law. shu.ac.ukoecd.org

Photoluminescence (PL) spectroscopy is a technique that investigates the light emitted by a material after it has absorbed photons. This emission, known as fluorescence or phosphorescence, occurs as excited electrons return to lower energy states. PL spectroscopy is a critical tool for characterizing the optoelectronic properties of materials, which are important for applications like light-emitting diodes and solar cells. nih.gov

The application of PL spectroscopy to this compound would involve exciting a sample with a light source and measuring the spectrum of the emitted light. The resulting spectrum can reveal information about the electronic structure and excited-state dynamics of the molecule. While many organomercury compounds are known for their applications in synthesis, their optoelectronic properties are a growing area of interest. wikipedia.orgslideshare.net Characterizing the photoluminescence of this compound and its derivatives could provide insights into their potential as components in organic optoelectronic materials. nih.gov

X-ray Based Spectroscopies

X-ray based spectroscopic techniques utilize the interaction of X-rays with matter to probe elemental composition and chemical states.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.orgthermofisher.com The method works by irradiating a sample with a beam of X-rays, which causes the ejection of core-level electrons. micro.org.au The kinetic energy of these ejected photoelectrons is measured, and from this, their binding energy can be calculated. Since the binding energy of a core electron is characteristic of the element and its oxidation state, XPS provides a powerful tool for chemical analysis. carleton.educea.fr

For this compound, XPS analysis can confirm the presence of mercury, carbon, and oxygen on the sample surface. micro.org.au Crucially, it can determine the oxidation state of the mercury atom. Mercury can exist in several oxidation states, most commonly 0, +1, and +2. pearson.comvaia.com In this compound, mercury is in the +2 oxidation state. This results in a chemical shift in the binding energy of the mercury core electrons (e.g., Hg 4f) compared to elemental mercury (Hg⁰). An increase in the binding energy is typically observed with an increase in the positive oxidation state. carleton.edu Studies on various mercury compounds have established the characteristic binding energies for different oxidation states, allowing for unambiguous identification. aps.orgresearchgate.netxpsdatabase.net For instance, the binding energy of the Hg 4f₇/₂ level in HgO (where mercury is Hg²⁺) is found at approximately 99.9 eV. aps.org

Table 1: Representative XPS Data for Mercury Compounds

| Compound | Mercury Oxidation State | Hg 4f₇/₂ Binding Energy (eV) |

|---|---|---|

| Elemental Mercury (Hg⁰) | 0 | ~99.8 |

| Mercuric Oxide (HgO) | +2 | ~99.9 aps.org |

Note: Binding energy values can vary slightly depending on instrument calibration and sample matrix.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. thermofisher.comwikipedia.org The process involves irradiating a sample with a primary X-ray beam, which causes the ejection of inner-shell electrons from atoms in the sample. rigaku.com Electrons from higher energy shells then drop down to fill the vacancies, releasing energy in the form of secondary, or fluorescent, X-rays. horiba.com Each element emits fluorescent X-rays at a unique, characteristic energy, effectively creating an elemental "fingerprint." thermofisher.com

XRF is exceptionally well-suited for the elemental analysis of heavy elements like mercury. getenviropass.com It is a widely used method for screening and quantifying mercury in a vast range of materials, from industrial process streams to environmental samples. thermofisher.comthermofisher.comcarleton.edu Portable handheld XRF analyzers allow for rapid, on-site analysis of mercury contamination on surfaces or in bulk materials. azom.com The technique is highly sensitive, with modern instruments capable of detecting mercury at parts-per-million (ppm) levels or lower. evidentscientific.com.cn For this compound, XRF analysis would quickly confirm the presence of mercury and could be used to determine its concentration in a given sample or mixture. getenviropass.comevidentscientific.com.cn

Table 2: Capabilities of XRF for Mercury Analysis

| Feature | Description |

|---|---|

| Principle | Detection of characteristic fluorescent X-rays emitted after excitation by a primary X-ray source. thermofisher.com |

| Applicability | Solids, liquids, and powders. horiba.com |

| Analysis Type | Qualitative and quantitative elemental analysis. horiba.com |

| Detection Limits | Can reach sub-ppm levels for mercury, depending on the matrix and instrument. evidentscientific.com.cn |

| Advantages | Non-destructive, rapid, and often requires minimal sample preparation. getenviropass.comcarleton.edu |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (Mercuric Acetate) | 16683746 nih.gov |

| Methylmercury (B97897) | 10943 |

| Dimethylmercury | 12015 |

| Phenylmercuric acetate | 8263 |

| Mercuric oxide | 30856 |

| Mercuric chloride | 24085 |

| Mercurous chloride | 24395 |

| Water | 962 |

| Acetic acid | 176 |

| Methanol (B129727) | 887 |

| Ethanol | 702 |

| Carbon | 5462310 |

| Oxygen | 977 |

| Silver | 23954 |

Computational Chemistry Approaches for Diacetyloxymercury Systems

Electronic Structure Theory and Methods

Electronic structure theory is the foundation of modern computational chemistry, providing the means to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system. For organometallic compounds such as diacetyloxymercury, these methods are indispensable for understanding the nature of the carbon-mercury bond, the influence of ligands, and the mechanisms of reactions in which it participates.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational cost and accuracy, making it well-suited for studying medium to large systems, including organomercury compounds. greeley.org DFT methods are employed to calculate a wide range of molecular properties, from geometries and reaction energies to spectroscopic parameters. greeley.orgmdpi.com

A primary application of DFT is the calculation of a molecule's total electronic energy and the energies and spatial distributions of its molecular orbitals. global-sci.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and shapes are crucial for understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com For this compound, DFT calculations can elucidate the contributions of mercury's d-orbitals and the acetate (B1210297) ligands' orbitals to the frontier molecular orbitals, providing a basis for understanding its chemical behavior.

| Molecular Orbital | Energy (eV) | Primary Character |

|---|---|---|

| LUMO+1 | -0.58 | σ*(Hg-O) |

| LUMO | -1.35 | Vacant 6p orbital of Hg |

| HOMO | -7.21 | Lone pair orbitals of Oxygen |

| HOMO-1 | -7.89 | π(C=O) orbitals of acetate |

| HOMO-LUMO Gap | 5.86 | - |

DFT is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies (reaction barriers), which are critical for predicting reaction rates and understanding reactivity. researchgate.net In reactions involving this compound, such as the oxymercuration of alkenes, DFT has been used to study the effect of substituents on the regioselectivity of the reaction. nih.gov Theoretical predictions have shown that the difference in activation barriers for the attack of the mercury species on the different carbons of a double bond correlates with the polarity of that bond, thereby explaining the observed regioselectivity. nih.gov By calculating the energies of reactants, transition states, and products, DFT provides a quantitative framework for understanding why certain reaction pathways are favored over others.

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (ΔE≠, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Attack at C1 (Markovnikov) | 12.5 | 8.2 | Favored |

| Attack at C2 (anti-Markovnikov) | 16.8 | 12.5 | Disfavored |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interaction among orbitals. nih.govresearchgate.net It provides a localized, "chemist-friendly" picture of bonding by transforming the calculated molecular orbitals into localized orbitals corresponding to core electrons, lone pairs, and bonds. A key feature of NBO analysis is the examination of donor-acceptor (or charge-transfer) interactions using second-order perturbation theory. nih.govresearchgate.net The stabilization energy, E(2), associated with delocalization from a filled donor NBO to an empty acceptor NBO quantifies the strength of the interaction. nih.gov In this compound, significant donor-acceptor interactions are expected between the lone pair orbitals (n) of the oxygen atoms in the acetate ligands (donors) and the vacant antibonding orbitals (σ*) or empty p-orbitals of the mercury atom (acceptors). core.ac.uk These interactions are crucial for understanding the nature and stability of the Hg-O bonds.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Ocarbonyl) | LP* (Hg) | 15.2 | Lone Pair Donation |

| LP (Oester) | LP* (Hg) | 12.8 | Lone Pair Donation |

| σ (Hg-O) | σ* (C-O) | 2.5 | Hyperconjugation |

| LP (Ocarbonyl) | π* (C=O) | 35.7 | Intra-ligand Resonance |

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting and interpreting chemical reactivity. researchgate.net It is a property that maps the electrostatic potential at the surface of a molecule, providing a visual representation of the charge distribution. chemrxiv.org The MEP surface is color-coded to indicate different potential values: regions of negative potential (typically shown in red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, an MEP analysis would be expected to show significant negative potential around the carbonyl oxygen atoms of the acetate groups, identifying them as Lewis basic sites. Conversely, a region of high positive potential would be associated with the mercury(II) center, highlighting its character as a Lewis acid or electrophilic site, which is fundamental to its role in reactions like oxymercuration.

| Molecular Region | Predicted MEP Value | Color Code | Predicted Reactivity |

|---|---|---|---|

| Around Carbonyl Oxygen Atoms | Negative (e.g., -45 kcal/mol) | Red/Yellow | Site for electrophilic attack |

| Around Mercury Atom | Positive (e.g., +80 kcal/mol) | Blue | Site for nucleophilic attack |

| Around Methyl Hydrogens | Slightly Positive | Green/Light Blue | Weakly electrophilic |

The Fukui function, f(r), is a reactivity indicator derived from conceptual DFT that describes the change in electron density at a point r when the total number of electrons in the system changes. nih.govwikipedia.org It allows for the identification of the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scm.comfaccts.de The condensed Fukui function reduces this information to a value for each atom in the molecule. wikipedia.org

There are three main types of Fukui functions:

f⁺(r) : for predicting nucleophilic attack (where an electron is added). The site with the highest value of f⁺ is the most electrophilic. schrodinger.com

f⁻(r) : for predicting electrophilic attack (where an electron is removed). The site with the highest value of f⁻ is the most nucleophilic. researchgate.net

f⁰(r) : for predicting radical attack.

Since this compound typically acts as an electrophile (specifically, the Hg²⁺ center is attacked by a nucleophile like an alkene), the f⁺ function is most relevant for predicting its reactivity. libretexts.org A calculation of the condensed Fukui function f⁺ would be expected to yield the highest value on the mercury atom, quantitatively confirming it as the primary site for nucleophilic attack.

| Atom | Condensed Fukui Function (f+) | Predicted Electrophilicity |

|---|---|---|

| Hg | 0.45 | Most Electrophilic Site |

| C (carbonyl) | 0.18 | Secondary Electrophilic Site |

| O (carbonyl) | 0.05 | Low Electrophilicity |

| C (methyl) | 0.02 | Very Low Electrophilicity |

Ab Initio Methods and Quantum Mechanical Depictions

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based on the fundamental principles of quantum mechanics, without the use of experimental data to parameterize the model. smu.edu These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

A foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. More accurate, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and coupled-cluster (CC) theory, build upon the HF method to include electron correlation effects, providing more precise results at a higher computational cost. Density Functional Theory (DFT) is another widely used quantum mechanical method that models the electron correlation through a functional of the electron density, offering a good balance between accuracy and computational expense.

For a molecule like this compound, ab initio calculations could be employed to:

Determine its optimized molecular geometry, including bond lengths and angles.

Calculate its vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Predict various molecular properties such as dipole moment, polarizability, and electronic energy levels.

Investigate the nature of the chemical bonds within the molecule, particularly the mercury-oxygen bonds.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules. nih.gov The forces between atoms are typically calculated using a force field, which is a set of empirical potential energy functions.

MD simulations are particularly well-suited for exploring the conformational landscape of a molecule and its interactions with its environment. For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Investigate the different spatial arrangements (conformations) that the this compound molecule can adopt in various environments, such as in the gas phase or in different solvents. This would involve studying the rotation around the C-O and Hg-O bonds.

Study Solvent Effects: Simulate this compound in a solvent box (e.g., water) to understand how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics.

Examine Intermolecular Interactions: By simulating multiple this compound molecules, one could study their aggregation behavior and the nature of the intermolecular forces that govern these interactions.

The results of these simulations could provide insights into the molecule's behavior in solution, which is crucial for understanding its reactivity and transport properties.

Thermodynamic and Kinetic Modeling

Computational methods can be used to model the thermodynamics and kinetics of chemical reactions involving this compound, providing valuable information about reaction feasibility and rates.

The thermodynamics of a reaction determine its spontaneity and the position of the chemical equilibrium. Using quantum mechanical calculations, it is possible to compute the enthalpy, entropy, and Gibbs free energy of reactants and products. For a reaction involving this compound, such as a ligand exchange or decomposition reaction, these calculations would allow for the determination of:

Enthalpy of Reaction (ΔH): The heat absorbed or released during the reaction.

Entropy of Reaction (ΔS): The change in disorder of the system.

Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of the reaction under constant temperature and pressure.

This information is critical for predicting whether a reaction will be favorable and for understanding the driving forces behind it.

While thermodynamics indicates the feasibility of a reaction, kinetics describes how fast the reaction proceeds. Computational chemistry can be used to explore reaction mechanisms and predict reaction rates. This is typically done by:

Locating Transition States: A transition state is the highest energy point along the reaction pathway. Quantum mechanical methods can be used to find the geometry and energy of the transition state connecting reactants and products.

Calculating Activation Energies: The activation energy (Ea) is the energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction rate.

Applying Transition State Theory: This theory uses the properties of the transition state to calculate the rate constant of the reaction.

For this compound, these methods could be applied to study the mechanisms of its reactions, such as its role in oxymercuration reactions, and to predict how the reaction rate would be affected by changes in temperature or solvent.

Bond Dissociation Energy (BDE)

Radial Distribution Function (RDF) Analysis

The radial distribution function, g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. libretexts.orgwikibooks.org In the context of MD simulations, RDF analysis is a powerful tool for characterizing the structure of liquids and solutions. wikibooks.org

For a simulation of this compound in a solvent, one could calculate various RDFs, such as:

Hg-O (solvent) RDF: This would reveal the average distances and coordination numbers of solvent oxygen atoms around the mercury atom, providing insight into the solvation shell structure.

O(acetate)-H(solvent) RDF: This could indicate the extent of hydrogen bonding between the acetate groups and a protic solvent.

The positions and intensities of the peaks in the RDF provide detailed information about the local molecular ordering. libretexts.org For example, the location of the first peak in the Hg-O RDF would correspond to the most probable distance of the first solvation shell.

Below is a hypothetical data table illustrating the kind of information that could be obtained from an RDF analysis of this compound in water.

Hypothetical Radial Distribution Function Peak Positions for this compound in Water

| Atom Pair | First Peak Position (Å) | Second Peak Position (Å) |

| Hg - O(water) | 2.5 | 4.8 |

| O(acetate) - H(water) | 1.8 | 3.5 |

Note: The data in this table is purely illustrative and not based on actual simulation results.

Computational Algorithm Development and Optimization

The study of this compound systems through computational chemistry necessitates the development and optimization of algorithms that can accurately model its complex electronic structure and behavior. The presence of the heavy metal mercury introduces challenges that require specialized computational approaches.

Strategies for Balancing Accuracy and Computational Efficiency

A central challenge in the computational study of systems containing heavy elements like mercury is the trade-off between accuracy and computational cost. Highly accurate quantum chemical methods are often computationally intensive, limiting their application to smaller molecular systems. researchgate.net For larger systems or for dynamic simulations, more efficient methods are required.

Several strategies are employed to strike this balance:

Effective Core Potentials (ECPs): To reduce computational expense, ECPs are frequently used for heavy atoms like mercury. The RCEP60VDZ basis set, for instance, represents the 60 core electrons of the mercury atom, which are derived from numerical Dirac–Fock wave functions. tyut.edu.cn This approach focuses computational efforts on the valence electrons, which are primarily involved in chemical bonding and reactions. tyut.edu.cn

Density Functional Theory (DFT): DFT methods, such as those using the B3LYP functional, have been shown to provide a good balance of accuracy and efficiency for studying mercury compounds. tyut.edu.cn These methods can produce reasonably accurate bond energies and thermodynamic properties without the high computational cost of more advanced ab initio methods. tyut.edu.cn

Force Field Development: For very large systems or long-timescale simulations, classical molecular mechanics force fields are necessary. Developing accurate force fields for organomercury compounds is an active area of research. acs.org These force fields are parameterized using data from higher-level quantum chemical calculations and experimental data to reproduce the properties of these compounds in molecular simulations. researchgate.netacs.org The development of an optimized potential model for phase equilibria (OPPE) is an example of such an effort. researchgate.net

Hybrid Parallelization: Combining different parallelization techniques, such as MPI and OpenMP, can lead to a more optimized distribution of the computational load across processors. nih.gov This is particularly useful in multiscale simulations where different parts of the system may require different levels of theory.

Dynamic Load Balancing (DLB): In complex simulations, the computational load can become unevenly distributed among processors, leading to inefficiencies. DLB strategies dynamically redistribute the workload to minimize idle time and improve parallel efficiency, which can lead to significant computational speed-ups. nih.gov

| Strategy | Description | Advantage |

| Effective Core Potentials (ECPs) | Represents core electrons with a potential, reducing the number of electrons in the calculation. | Significantly reduces computational cost for heavy elements. |

| Density Functional Theory (DFT) | A quantum mechanical method that models electron correlation at a lower computational cost than traditional ab initio methods. | Good balance of accuracy and efficiency for many systems. |

| Force Field Development | Creates classical potentials to describe the interactions between atoms. | Enables simulations of very large systems and long timescales. |

| Hybrid Parallelization | Uses a combination of parallel programming models to optimize performance. | Improves load balancing and overall efficiency. |

| Dynamic Load Balancing (DLB) | Dynamically reallocates computational tasks to available processors. | Minimizes processor idle time and accelerates calculations. |

Machine Learning Applications in Chemical Systems

Machine learning (ML) is increasingly being applied in computational chemistry to accelerate calculations and gain new insights into chemical systems. nih.govarxiv.org While specific applications to this compound are not yet widespread, the methodologies are broadly applicable.

Potential and emerging applications of machine learning in the study of this compound and related systems include:

Accelerating Quantum Chemical Calculations: ML models can be trained on data from high-accuracy quantum chemistry calculations to predict molecular properties at a fraction of the computational cost. uic.edu This can be used to accelerate tasks such as geometry optimizations and the exploration of potential energy surfaces.

Developing and Optimizing Force Fields: Machine learning can be used to develop more accurate and transferable force fields for molecular dynamics simulations. acs.org By learning from quantum mechanical data, ML potentials can capture complex many-body interactions that are often missing in traditional force fields.

Predicting Toxicity and Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning algorithms, can predict the biological activity and toxicity of compounds based on their molecular structure. ecetoc.orgyoutube.com This is particularly relevant for mercury compounds due to their known toxicity. Machine learning can also be used to predict various physicochemical properties, aiding in the design of materials with desired characteristics. biomedres.us

Data Analysis and Pattern Recognition: The large datasets generated from computational chemistry simulations can be analyzed using machine learning algorithms to identify hidden patterns and correlations. acs.org This can lead to a deeper understanding of reaction mechanisms and molecular interactions. For example, artificial neural networks (ANNs) have been used to analyze and predict the electrical behavior of complex materials, demonstrating the power of ML in interpreting experimental and computational data. acs.org

| Application Area | Machine Learning Technique | Potential Benefit for this compound Studies |

| Accelerated QM Calculations | Neural Networks, Gaussian Process Regression | Faster prediction of energies, forces, and other properties. |

| Force Field Development | High-Dimensional Neural Network Potentials | More accurate molecular dynamics simulations of condensed-phase systems. |

| Property Prediction (QSAR) | Support Vector Machines, Random Forests, ANNs | Prediction of toxicity and other biological activities. |

| Data Analysis | Clustering, Principal Component Analysis, ANNs | Identification of important structural features and reaction pathways. |

The integration of machine learning with computational chemistry holds significant promise for advancing our understanding of complex chemical systems like this compound, enabling more efficient and accurate predictions of their properties and behavior. acs.org

Environmental Transformation Pathways and Analytical Methodologies for Organomercury Acetates

Abiotic Transformation Pathways of Organomercury Acetates in Environmental Compartments

Abiotic transformation, which occurs without the intervention of living organisms, plays a significant role in the environmental fate of diacetyloxymercury. These processes are largely driven by physical and chemical factors present in different environmental compartments such as soil, water, and the atmosphere.

One of the primary abiotic pathways is photodegradation , where the compound decomposes under the influence of light. researchgate.net In aquatic environments, sunlight can induce the breakdown of organomercury compounds. For instance, methylmercury (B97897), a potential transformation product of mercuric acetate (B1210297), can be photodegraded back to inorganic mercury, with the process being influenced by the presence of dissolved organic matter (DOM) and other water constituents. nih.govnih.govrsc.org The rate of photodecomposition can vary significantly, being faster in freshwater lakes compared to marine systems. nih.gov

In soil, the transformation of mercuric acetate is influenced by several factors, including organic matter content, moisture, soil pH, and temperature. These factors can affect the reduction of mercuric acetate to metallic mercury. epa.gov Under alkaline conditions, mercuric ions can precipitate with carbonates and hydroxides, while at lower pH and high chloride concentrations, mobile complexes can form. epa.gov

In the atmosphere, mercuric acetate can be subject to reduction reactions, potentially driven by light, which converts it to more volatile forms. researchgate.net It can also be transformed into soluble inorganic forms, such as Hg(II), which are then deposited onto land and water through wet and dry deposition, entering a new phase of the global mercury cycle. mdpi.com

Key Abiotic Transformation Factors for this compound:

| Factor | Environmental Compartment | Transformation Process | Outcome |

|---|---|---|---|

| Sunlight | Water, Atmosphere | Photodegradation/Photolysis | Decomposition to inorganic Hg or other species. researchgate.netnih.gov |

| Organic Matter | Soil, Water | Complexation, Reduction | Affects mobility and reduction to elemental mercury. epa.gov |

| pH | Soil, Water | Speciation, Precipitation | Influences solubility and formation of mobile or stable compounds. epa.gov |